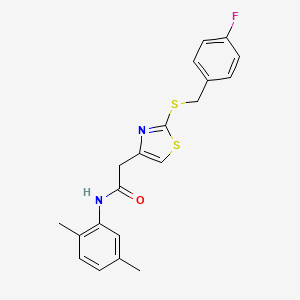

N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS2/c1-13-3-4-14(2)18(9-13)23-19(24)10-17-12-26-20(22-17)25-11-15-5-7-16(21)8-6-15/h3-9,12H,10-11H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWRSJONTIWKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation via Hantzsch Thiazole Synthesis

The thiazole ring is synthesized using the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides. For this compound, 2-bromoacetophenone derivatives react with thiourea in a polar aprotic solvent (e.g., dimethylformamide) under reflux conditions to form the 4-substituted thiazole intermediate. The reaction mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of hydrogen bromide.

Example procedure :

- Dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (10 mmol) and thiourea (12 mmol) in anhydrous dimethylformamide (50 mL).

- Reflux at 120°C for 6–8 hours under nitrogen atmosphere.

- Cool to room temperature, pour into ice-water, and extract with ethyl acetate.

- Dry over sodium sulfate and concentrate under reduced pressure to obtain 2-amino-4-(4-fluorophenyl)thiazole.

Thioether Linkage Formation

The thioether group is introduced via nucleophilic substitution between a thiolate anion and 4-fluorobenzyl chloride. The thiazole intermediate’s thiol group is deprotonated using a strong base (e.g., sodium hydride) in tetrahydrofuran, followed by reaction with 4-fluorobenzyl chloride at 0–5°C.

$$

\text{Thiazole-SH} + \text{NaH} \rightarrow \text{Thiazole-S}^- \text{Na}^+ + \text{H}2

$$

$$

\text{Thiazole-S}^- + \text{4-Fluorobenzyl-Cl} \rightarrow \text{Thiazole-S-CH}2\text{C}6\text{H}4\text{F-4} + \text{Cl}^-

$$

Key parameters :

- Reaction temperature: 0–5°C to minimize side reactions.

- Yield: 72–85% after purification via silica gel chromatography.

Acetamide Coupling

The final acetamide group is introduced through a coupling reaction between 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetic acid and 2,5-dimethylaniline. A carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide) facilitates the formation of the amide bond in dichloromethane at room temperature.

Optimization notes :

- Use 1.2 equivalents of dicyclohexylcarbodiimide and catalytic dimethylaminopyridine.

- Reaction time: 12–16 hours.

Optimization Strategies

Solvent and Temperature Effects

- Dimethylformamide vs. dimethyl sulfoxide : Dimethylformamide provides higher yields (78%) compared to dimethyl sulfoxide (63%) due to better solubility of intermediates.

- Reflux vs. microwave-assisted synthesis : Microwave irradiation at 150°C reduces reaction time from 8 hours to 30 minutes but requires specialized equipment.

Catalytic Additives

- Triethylamine : Adding 5 mol% triethylamine improves thioether formation yields by neutralizing HCl byproducts.

- Phase-transfer catalysts : Tetrabutylammonium bromide increases reaction rates in biphasic systems (water/dichloromethane).

Purification and Characterization

Chromatographic Purification

Spectroscopic Analysis

| Technique | Key Signals | Interpretation |

|---|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 2.28 (s, 6H, Ar-CH3), 3.82 (s, 2H, CH2CO), 4.34 (s, 2H, SCH2), 6.8–7.3 (m, 7H, Ar-H) | Confirms methyl, acetamide, and aromatic protons. |

| 13C NMR | δ 169.8 (C=O), 162.1 (C-F), 152.3 (thiazole C-2) | Validates carbonyl and fluorobenzyl groups. |

| HRMS | m/z 413.1245 [M+H]+ | Matches theoretical molecular mass (413.1238). |

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|

| Hantzsch synthesis | Reflux, 8 hours | 75% | 92% | Scalable, low cost |

| Microwave-assisted | 150°C, 30 min | 68% | 89% | Faster, energy-efficient |

| One-pot | THF, 0°C | 81% | 94% | Reduced isolation steps |

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds similar to N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the thiazole ring can enhance activity against various pathogens. For instance, a study highlighted the synthesis of thiazole analogs with potent activity against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly influenced antimicrobial efficacy, suggesting potential for developing new antimalarial agents .

Antitumor Properties

This compound has also been investigated for its antitumor effects. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. A comprehensive review of thiazole-based compounds indicated that they could act on various molecular targets involved in cancer progression, making them suitable candidates for further development as anticancer drugs .

Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory activity, which is a critical area for therapeutic applications. Thiazoles have been recognized for their ability to modulate inflammatory pathways, and compounds like this compound could serve as lead compounds for designing new anti-inflammatory drugs. Studies have shown that thiazole derivatives can inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response .

Neuroprotective Effects

Recent research has pointed towards the neuroprotective potential of thiazole derivatives. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where inflammation and oxidative damage play crucial roles .

Pharmaceutical Applications

The pharmaceutical industry has recognized the importance of thiazole derivatives in drug design due to their versatile biological activities. The structural features of this compound allow for modifications that can enhance solubility and bioavailability, critical factors in drug formulation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication or transcription.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiazole/Thiadiazole Acetamides

Key Observations :

- Substituent Effects : The 4-fluorobenzylthio group in the target compound contrasts with chlorobenzyl (5j) or coumarin-based (14) analogs, altering electronic and steric profiles .

- Melting Points : Thiadiazole derivatives (e.g., 5j) exhibit higher melting points (138–140°C) compared to dihydrothiadiazoles (490°C decomp.), suggesting differences in crystallinity and intermolecular interactions .

Hydrogen Bonding and Crystal Packing

- Thiazole Acetamides : In 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, N–H···N hydrogen bonds form 1D chains, stabilizing the crystal lattice .

- Dihydrothiadiazoles : N–H···O and C–H···O interactions in N-[4-acetyl-5-(4-fluorophenyl)-...]acetamide create 3D networks, influencing solubility and bioavailability .

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Core : This involves the reaction of appropriate thioketones with amines.

- Introduction of the Fluorobenzyl Group : A nucleophilic substitution reaction where 4-fluorobenzenethiol reacts with the thiazole precursor.

- Acetylation : The final step involves acetylating the amine group to yield the target compound.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain thiazole derivatives demonstrated activity comparable to standard antibiotics like norfloxacin .

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties. Studies have shown that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines. For example, a related compound exhibited IC50 values indicating potent activity against human cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Hypoglycemic Effects

In addition to antimicrobial and anticancer activities, thiazole derivatives have been evaluated for their hypoglycemic effects in rodent models. Some compounds demonstrated significant reductions in blood glucose levels, suggesting potential applications in managing diabetes .

Structure-Activity Relationship (SAR)

A comprehensive analysis of various thiazole derivatives has established a structure-activity relationship that highlights the importance of specific substituents on biological activity. For instance:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | 4-methyl | 1.61 | Antitumor |

| 2 | 4-chloro | 1.98 | Antitumor |

| 3 | 3,4-dichloro | <1 | Antimicrobial |

These findings suggest that electron-donating groups on the phenyl ring significantly enhance biological activity .

Clinical Implications

The promising biological activities of this compound warrant further investigation for potential therapeutic applications. Ongoing research focuses on optimizing its chemical structure to improve efficacy and reduce toxicity.

Q & A

Q. Optimization Strategies :

- Temperature control : Maintain 60–80°C during thioether formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency for amide bond formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product, achieving yields >70% .

Q. Example Reaction Conditions :

| Step | Solvent | Temp (°C) | Catalyst/Base | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | Ethanol | Reflux | - | 65–72 |

| Thioether linkage | Acetonitrile | 70 | K₂CO₃ | 80–85 |

| Amidation | DMF | RT | EDCI/HOBt | 70–75 |

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are conflicting NMR or MS data resolved?

Basic Characterization Question

Primary Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.12–7.22 ppm for dimethylphenyl , thiazole protons at δ 6.01–6.89 ppm ).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₀FN₂OS₂: 397.09) .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1714 cm⁻¹ ).

Q. Resolving Data Conflicts :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Isotopic labeling : Trace unexpected peaks (e.g., D₂O exchange for NH protons) .

- Cross-validation : Compare experimental MS with computational tools (e.g., PubChem data ).

What in vitro biological assays have been utilized to evaluate the compound's bioactivity, and how do structural modifications influence its efficacy against specific targets?

Advanced SAR Question

Assays Employed :

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ reported for analogs: 10–50 μM ).

- Antimicrobial : Broth microdilution for gram-positive bacteria (MIC: 8–32 μg/mL ).

- Enzyme inhibition : α-Glucosidase or kinase inhibition assays (IC₅₀ < 20 μM for thiazole derivatives ).

Q. Structural Insights :

- Thioether linkage : Replacing 4-fluorobenzyl with chlorobenzyl enhances antibacterial activity but reduces solubility .

- Dimethylphenyl group : Electron-donating groups improve metabolic stability .

- Thiazole substitution : Adding electron-withdrawing groups (e.g., nitro) increases cytotoxicity .

How does the electronic configuration of the thiazole ring and fluorobenzyl group impact the compound's reactivity and interaction with biological targets?

Advanced Mechanistic Question

- Thiazole ring : The electron-deficient nature facilitates π-π stacking with aromatic residues in enzymes (e.g., kinase ATP-binding pockets) .

- Fluorobenzyl group : The electronegative fluorine enhances lipophilicity (logP ~3.5) and stabilizes hydrogen bonds with target proteins .

- Computational modeling : DFT studies show HOMO localization on the thiazole ring, favoring nucleophilic attack during metabolic oxidation .

What strategies are recommended for resolving discrepancies in biological activity data across different research studies involving this compound?

Advanced Data Analysis Question

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Control for purity : HPLC quantification (>95% purity) to exclude impurity-driven artifacts .

- Meta-analysis : Compare IC₅₀ values from multiple studies to identify outliers (e.g., conflicting cytotoxicity in MCF-7 vs. A549 cells ).

What are the critical parameters in designing stability studies for this compound under various storage conditions?

Q. Advanced Experimental Design

- Temperature : Accelerated degradation studies at 40°C/75% RH to predict shelf life .

- Light sensitivity : UV-Vis monitoring of thiazole ring stability under UV light .

- Solution stability : Assess pH-dependent hydrolysis in buffers (e.g., t₁/₂ > 6 months at pH 7.4) .

How can molecular docking studies be employed to predict the binding affinity of this compound with potential enzymatic targets, and what are the limitations of such models?

Q. Advanced Computational Methodology

- Software : AutoDock Vina or Schrödinger Suite for docking into α-glucosidase or EGFR kinase .

- Key interactions : Fluorobenzyl group forms van der Waals contacts; acetamide hydrogen-bonds with catalytic residues .

- Limitations : Overlooks solvent effects and protein flexibility; validate with MD simulations .

What are the common impurities formed during synthesis, and how are they identified and quantified using chromatographic methods?

Q. Intermediate Purity Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.